Volatility and Decomposition Profile for Vapor Deposition Compared to Other Thallium Precursors
For organometallic chemical vapor deposition (MOCVD) of Tl₂O₃ films, thallium(I) acetylacetonate was employed as a precursor alongside dimethylthallium acetylacetonate and cyclopentadienylthallium [1]. The study successfully deposited films in an oxygen-rich atmosphere at high temperatures, confirming the utility of Tl(acac) as a volatile precursor. While direct quantitative thermal decomposition temperatures for each precursor are not provided in the same experimental context, the successful formation of Tl₂O₃ films from Tl(acac) [1] establishes its volatility window, which is absent in non-volatile salts like TlCl or Tl₂CO₃. This differentiates it as a viable precursor for gas-phase deposition techniques.
| Evidence Dimension | Volatility and Film Deposition Capability |
|---|---|
| Target Compound Data | Successful deposition of Tl₂O₃ films on MgO, Al₂O₃, and Si substrates |
| Comparator Or Baseline | Dimethylthallium acetylacetonate (also successful); non-volatile Tl(I) salts (cannot be used as CVD precursors) |
| Quantified Difference | Qualitative (successful film growth vs. inapplicable technique) |
| Conditions | MOCVD in an oxygen-rich atmosphere (Chemistry of Materials, 1991) |
Why This Matters
For users developing thin film deposition processes, the ability of Tl(acac) to act as a volatile, transportable thallium source is a fundamental enabling property that is absent in common, non-volatile thallium(I) salts, directly impacting precursor selection for CVD or ALD applications.
- [1] A. D. Berry et al., 'Growth and characterization of thin films of thallium(III) oxide by organometallic chemical vapor deposition,' Chemistry of Materials, vol. 3, no. 1, 1991. View Source
